molecular formula C12H14ClN3 B13223587 1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine

1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine

Cat. No.: B13223587
M. Wt: 235.71 g/mol
InChI Key: RBFBNXLLMBVAJX-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine (CAS: 1247987-28-5) is a high-purity organic compound with the molecular formula C12H14ClN3 and a molecular weight of 235.71 g/mol . This chemical features a pyrazole ring, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities . Pyrazole-containing compounds are extensively investigated in pharmaceutical research for their anti-inflammatory, antimicrobial, anticancer, antiviral, and antioxidant properties, making them valuable templates for generating new therapeutic leads . The structural motif of this compound, which combines a chlorophenyl group with the 1H-pyrazole heterocycle, is of significant interest for structure-activity relationship (SAR) studies, molecular docking, and the development of novel bioactive molecules . This product is provided as a stable powder and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can request a certificate of analysis and safety data sheet from the supplier.

Properties

Molecular Formula

C12H14ClN3

Molecular Weight

235.71 g/mol

IUPAC Name

1-(2-chlorophenyl)-1-pyrazol-1-ylpropan-2-amine

InChI

InChI=1S/C12H14ClN3/c1-9(14)12(16-8-4-7-15-16)10-5-2-3-6-11(10)13/h2-9,12H,14H2,1H3

InChI Key

RBFBNXLLMBVAJX-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1Cl)N2C=CC=N2)N

Origin of Product

United States

Preparation Methods

Laboratory Synthesis Route

The classical synthetic approach to this compound involves a multi-step process starting from commercially available 2-chlorobenzaldehyde and 1H-pyrazole.

  • Step 1: Condensation Reaction
    2-Chlorobenzaldehyde is condensed with 1H-pyrazole in the presence of a base such as sodium hydroxide. This step forms an intermediate Schiff base or related condensation product.

  • Step 2: Reduction
    The intermediate is subsequently reduced using a mild reducing agent like sodium borohydride, converting the imine or related intermediate to the target amine, this compound.

  • Purification
    The crude product is purified by recrystallization or chromatographic techniques to achieve high purity suitable for research applications.

Step Reaction Type Reagents/Conditions Outcome
1 Condensation 2-Chlorobenzaldehyde, 1H-pyrazole, NaOH Intermediate Schiff base
2 Reduction Sodium borohydride, methanol or ethanol Target amine compound
3 Purification Recrystallization or chromatography Pure this compound

Industrial Scale Synthesis

Industrial production adapts the laboratory method with scale-up optimizations:

  • Large-Scale Reactors: The condensation and reduction reactions are performed in large reactors with precise control over temperature, pressure, and reagent concentrations to maximize yield and purity.

  • Catalyst and Base Optimization: Selection of catalysts and bases is optimized to reduce cost and improve reaction efficiency.

  • Purification Techniques: Advanced purification methods such as preparative chromatography and recrystallization are employed to ensure pharmaceutical-grade purity.

  • Yield and Efficiency: Industrial processes report overall yields around 80-85%, with efforts to minimize by-products and residual catalyst contamination.

Alternative Synthetic Approaches

Patent literature describes related synthetic strategies involving Suzuki coupling reactions to prepare pyrazole-substituted chlorophenyl intermediates, which can be further transformed into the target amine:

  • Suzuki Coupling:
    Reaction of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester with 4-bromo-2-chlorobenzonitrile under palladium catalysis yields 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile.

  • Subsequent Transformations:
    This intermediate is subjected to acidic hydrolysis, reduction with sodium borohydride, and deprotection steps to yield the desired amine.

  • Process Advantages:
    This method reduces the amount of expensive palladium catalyst, minimizes distillation steps, and improves overall yield (~84.5%) with lower palladium residue in the final product.

Step Reaction Type Reagents/Conditions Outcome
i Suzuki Coupling Pd catalyst, sodium carbonate, THF-water solvent Pyrazole-substituted chlorobenzonitrile
ii Acidic Hydrolysis 10% HCl in ethanol Hydrolyzed intermediate
iii Reduction Sodium borohydride in ethanol Target amine after reduction
iv Purification Filtration, washing, drying Pure final compound

Chemical Reaction Analysis

Reaction Types Involving the Compound

  • Oxidation: Using oxidants such as potassium permanganate or hydrogen peroxide, the compound can be oxidized to corresponding carboxylic acids or ketones.

  • Reduction: Strong reducing agents like lithium aluminum hydride can reduce functional groups, forming amines or alcohol derivatives.

  • Substitution: The 2-chlorophenyl moiety is susceptible to nucleophilic substitution under basic conditions (e.g., sodium hydroxide), allowing derivatization of the aromatic ring.

Reagents and Conditions Summary

Reaction Type Reagents/Conditions Typical Products
Oxidation Potassium permanganate, acidic medium Carboxylic acids, ketones
Reduction Lithium aluminum hydride, anhydrous ether Amines, alcohols
Substitution Sodium hydroxide, aqueous medium Substituted phenyl derivatives

Research Findings and Applications

  • The compound serves as a key building block in medicinal chemistry, particularly in the design of ligands targeting neurological receptors.

  • Its pyrazole and chlorophenyl moieties contribute to binding specificity and pharmacological activity.

  • Structural analogs with modifications on the pyrazole ring or aromatic substitutions have been synthesized to explore structure-activity relationships.

Summary Table of Key Preparation Methods

Method Type Key Steps Advantages Yield (%) Notes
Classical Condensation + Reduction Condensation of 2-chlorobenzaldehyde with 1H-pyrazole, reduction with sodium borohydride Simple, accessible reagents ~80 Suitable for lab-scale synthesis
Suzuki Coupling Route Pd-catalyzed coupling, hydrolysis, reduction High purity, reduced catalyst use ~84.5 Scalable, industrially viable
Industrial Optimization Large reactors, optimized conditions High efficiency, purity control 80-85 Includes advanced purification techniques

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Materials Science: Explored for its use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine involves:

    Molecular Targets: The compound may interact with specific receptors or enzymes in the body, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cellular metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the pyrazole ring, aromatic groups, or backbone modifications. Below is a detailed analysis of key analogs:

Substituent Variations on the Pyrazole Ring

1-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine
  • Molecular Formula : C₈H₁₁F₃N₄
  • Molecular Weight : 220.20
  • Key Features : A trifluoromethyl (-CF₃) group at position 3 and a methyl (-CH₃) group at position 5 on the pyrazole ring.
1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-3-amine
  • Molecular Formula : C₁₀H₁₀ClN₃
  • Molecular Weight : 207.66
  • Key Features : A methyl group at position 4 of the pyrazole ring and a 2-chlorophenyl group.

Backbone and Aromatic Group Modifications

1-(2-Chlorophenyl)-2-methylpropan-1-amine
  • Molecular Formula : C₁₀H₁₄ClN
  • Molecular Weight : 191.68
  • Key Features : Replaces the pyrazole ring with a simpler methyl-substituted propane backbone.
  • Impact : The absence of the pyrazole heterocycle reduces hydrogen-bonding capacity, likely diminishing receptor-binding specificity compared to the parent compound .
1-(2-Chlorophenyl)-3-(2-methyl-3-furyl)-1H-pyrazol-5-amine
  • Molecular Formula : C₁₄H₁₂ClN₃O
  • Molecular Weight : 273.72
  • Key Features : Incorporates a 2-methyl-3-furyl group at position 3 of the pyrazole.

Heterocycle Replacement

1-(1H-Imidazol-1-yl)propan-2-amine
  • Molecular Formula : C₆H₁₁N₃
  • Molecular Weight : 125.17
  • Key Features : Substitutes pyrazole with imidazole, a five-membered ring with two nitrogen atoms.
  • Impact: The additional nitrogen in imidazole increases basicity and hydrogen-bond donor capacity, which may alter pharmacokinetic properties compared to the pyrazole-containing parent compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine C₁₂H₁₃ClN₄ 248.71 2-Chlorophenyl, pyrazole High solubility (as dihydrochloride)
1-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine C₈H₁₁F₃N₄ 220.20 -CF₃, -CH₃ on pyrazole Enhanced metabolic stability
1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-3-amine C₁₀H₁₀ClN₃ 207.66 4-CH₃ on pyrazole Potential steric hindrance
1-(2-Chlorophenyl)-3-(2-methyl-3-furyl)-1H-pyrazol-5-amine C₁₄H₁₂ClN₃O 273.72 2-Methyl-3-furyl Improved solubility
1-(1H-Imidazol-1-yl)propan-2-amine C₆H₁₁N₃ 125.17 Imidazole ring Increased basicity

Biological Activity

1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine, also known as this compound dihydrochloride, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

  • Molecular Formula : C₁₂H₁₄ClN₃
  • Molecular Weight : 235.71 g/mol
  • CAS Number : 1803589-06-1
  • Chemical Structure : The compound features a pyrazole ring and a chlorophenyl substituent, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Several studies have highlighted the antimicrobial efficacy of pyrazole derivatives. For instance, compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria.

CompoundActivity AgainstMIC (µg/mL)
10aE. coli31.25
10bS. aureus62.5
10cP. mirabilis125

These results indicate that the presence of the pyrazole moiety contributes significantly to the antimicrobial properties, particularly against multidrug-resistant strains .

Anticancer Activity

The anticancer potential of this compound has been assessed using various cancer cell lines. In vitro studies demonstrated that derivatives with similar structures exhibited significant cytotoxicity against A549 lung adenocarcinoma cells.

CompoundCell LineViability (%)Reference Drug
Compound AA54964Cisplatin
Compound BHSAEC1-KT (non-cancerous)78–86-

Notably, modifications in the substituents on the pyrazole ring influenced the anticancer activity, with certain substitutions leading to enhanced efficacy .

Case Studies

Case Study 1: Antimicrobial Screening
A study synthesized a series of pyrazole derivatives and evaluated their antimicrobial activity using the well diffusion method against various bacterial strains. The results indicated that compounds with electron-withdrawing groups exhibited improved activity against resistant strains .

Case Study 2: Anticancer Evaluation
Another investigation focused on the cytotoxic effects of pyrazole derivatives on A549 cells compared to standard chemotherapeutics like cisplatin. The study found that specific structural modifications significantly enhanced anticancer properties while maintaining lower toxicity towards normal cells .

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